molecular formula C10H11ClN4O3 B3052821 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- CAS No. 4594-46-1

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-

Cat. No.: B3052821
CAS No.: 4594-46-1
M. Wt: 270.67
InChI Key: PGEULCIODBNODW-XVMARJQXSA-N
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Description

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- is a synthetic purine nucleoside analogue. It is a derivative of deoxyadenosine, where the hydrogen atom in the 2-position of the purine ring is replaced by a chlorine atom. This compound is known for its significant role in medical treatments, particularly in the treatment of certain types of leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- involves the coupling of a purine base with a deoxyribose sugar. One common method includes the glycosylation of 6-chloropurine with 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride in the presence of a Lewis acid catalyst . The reaction is typically carried out in a polar solvent at low temperatures to ensure high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar glycosylation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purine nucleosides, which can have different biological activities and applications .

Scientific Research Applications

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- is unique due to its specific substitution pattern, which makes it resistant to deamination by adenosine deaminase. This resistance enhances its stability and efficacy in treating hematological malignancies .

Biological Activity

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-, also known as cladribine, is a synthetic purine nucleoside analogue with significant biological activity. It is primarily recognized for its role in the treatment of various hematological malignancies, particularly hairy cell leukemia and other forms of leukemia. This compound is characterized by the substitution of a chlorine atom at the 6-position of the purine ring and has a molecular formula of C10H11ClN4O and a molecular weight of approximately 270.67 g/mol .

The biological activity of cladribine is primarily attributed to its ability to interfere with DNA synthesis. Once inside the cell, cladribine is phosphorylated to its active form, cladribine triphosphate, which competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. This incorporation leads to DNA strand breaks and ultimately triggers apoptosis or autophagy in both dividing and resting lymphocytes .

Key Mechanisms:

  • Inhibition of DNA Synthesis: Cladribine triphosphate competes with dATP, disrupting normal DNA replication.
  • Induction of Apoptosis: The incorporation into DNA leads to cellular stress responses and programmed cell death.

Antitumor Activity

Cladribine has demonstrated potent antitumor activity against various cancer cell lines. Its efficacy is particularly noted in lymphoid malignancies due to its selective action on lymphocytes. Clinical studies have shown that cladribine can induce complete remission in patients with hairy cell leukemia .

Immunosuppressive Effects

Due to its mechanism of action, cladribine also exhibits immunosuppressive properties. This characteristic is beneficial in treating autoimmune diseases but raises concerns regarding infection risk during therapy. Studies indicate that cladribine can significantly reduce peripheral blood lymphocyte counts, affecting both T and B cells .

Comparative Analysis with Other Nucleoside Analogues

Compound NameTypeIndicationsMechanism
Cladribine Purine NucleosideHairy Cell LeukemiaDNA synthesis inhibition
Fludarabine Fluorinated PurineChronic Lymphocytic LeukemiaDNA synthesis inhibition
Pentostatin Adenosine Deaminase InhibitorHairy Cell LeukemiaInhibition of adenosine deaminase

Cladribine's unique substitution pattern makes it resistant to deamination by adenosine deaminase, enhancing its stability and therapeutic efficacy compared to other nucleoside analogues like fludarabine and pentostatin .

Clinical Efficacy

A pivotal study published in the Journal of Clinical Oncology evaluated the efficacy of cladribine in patients with hairy cell leukemia. The study reported a complete response rate exceeding 80%, with a median duration of response lasting several years .

Safety Profile

Despite its effectiveness, the safety profile of cladribine includes risks associated with prolonged immunosuppression. A cohort study highlighted an increased incidence of opportunistic infections among patients treated with cladribine, necessitating careful monitoring during therapy .

Properties

IUPAC Name

(2R,3S,5S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEULCIODBNODW-XVMARJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198014
Record name 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-46-1, 4594-45-0
Record name 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4594-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloropurine 2'-deoxyriboside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-

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